1-Acetyl-1H-indol-3-yl acetate 1-Acetyl-1H-indol-3-yl acetate
Brand Name: Vulcanchem
CAS No.: 16800-67-2
VCID: VC21538485
InChI: InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3
SMILES: CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

1-Acetyl-1H-indol-3-yl acetate

CAS No.: 16800-67-2

VCID: VC21538485

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-1H-indol-3-yl acetate - 16800-67-2

Description

1-Acetyl-1H-indol-3-yl acetate, also known as 1,3-Diacetoxyindole, is an organic compound belonging to the indole family. It is characterized by the presence of an acetyl group at the nitrogen atom and an acetate group at the third position of the indole ring. This compound is significant due to its diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agricultural chemistry.

Synthesis Methods

The synthesis of 1-Acetyl-1H-indol-3-yl acetate can be achieved through various methods. One common approach involves the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride and triethylamine as the base. This reaction is often carried out under microwave irradiation for a short duration at elevated temperatures to enhance efficiency and yield .

Synthesis Steps:

  • Starting Materials: 2-[(Carboxymethyl)amino]benzoic acids.

  • Reagents: Acetic anhydride, triethylamine.

  • Conditions: Microwave irradiation, elevated temperature.

  • Yield: Up to 86% under optimized conditions .

Biological Activities

Indole derivatives, including 1-Acetyl-1H-indol-3-yl acetate, are known for their diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound interacts with multiple receptors, contributing to its broad-spectrum biological effects through mechanisms such as enzyme inhibition or activation and changes in gene expression.

Biological ActivityDescription
AntiviralInhibits viral replication.
Anti-inflammatoryReduces inflammation.
AnticancerInhibits cancer cell growth.
AntimicrobialInhibits microbial growth.

Applications

1-Acetyl-1H-indol-3-yl acetate has numerous applications across various fields:

  • Pharmaceutical Development: It serves as a precursor in synthesizing pharmaceuticals, particularly anti-inflammatory and analgesic medications .

  • Biochemical Research: Used in studying the mechanisms of action of indole derivatives .

  • Natural Product Synthesis: Valuable in creating natural product analogs for new therapeutic agents .

  • Material Science: Applied in developing organic materials like polymers and coatings due to its unique chemical properties .

  • Agricultural Chemistry: Potential applications in formulating plant growth regulators .

Safety and Hazards

1-Acetyl-1H-indol-3-yl acetate poses several hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation. Handling requires appropriate protective measures and adherence to safety protocols .

HazardDescription
Oral ToxicityHarmful if swallowed.
Skin IrritationCauses skin irritation.
Eye IrritationCauses serious eye irritation.
Respiratory IrritationMay cause respiratory irritation.
CAS No. 16800-67-2
Product Name 1-Acetyl-1H-indol-3-yl acetate
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name (1-acetylindol-3-yl) acetate
Standard InChI InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3
Standard InChIKey DNVFBLDIZKYQPL-UHFFFAOYSA-N
SMILES CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C
Canonical SMILES CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C
Synonyms Acetic acid-(1-acetyl-1H-indol-3-yl) ester;Indoxyl-1,3-diacetate
PubChem Compound 583602
Last Modified Aug 15 2023

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